[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Overview
Description
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1368808-39-2 . It has a molecular weight of 194.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a liquid at room temperature .Scientific Research Applications
Catalysis and Ligand Design
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involves derivatives of methanamine, demonstrates their utility in catalysis. These compounds have been shown to undergo C–H bond activation, leading to palladacycles characterized in solid states and exhibiting good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Sensor Development
Tri-(2-picolyl)amine-modified triarylborane compounds, including derivatives of methanamine, have been synthesized for their photophysical properties and potential in sensing applications. These compounds can distinguish between cyanide and fluoride anions in aqueous solutions through fluorescence responses, indicating their role in environmental and biological monitoring (Zhang et al., 2019).
Structural Analysis and Material Science
Derivatives of methanamine have been utilized in the synthesis and structural analysis of various compounds, including Schiff base ligands and boric acid ester intermediates. These studies involve crystallographic and conformational analyses to understand the properties of these materials better, with applications in material science and engineering (Huang et al., 2021).
Pharmaceutical Research
While excluding specific details on drug use and side effects, it's noteworthy that methanamine derivatives have been investigated for their potential in pharmaceutical research, including the development of new therapeutic agents. However, detailed applications in this area are not provided here to adhere to the exclusion criteria.
Photophysical and Chemical Properties
The exploration of methanamine derivatives in understanding photophysical and chemical properties of organic compounds contributes to the development of novel materials and sensors. These studies focus on the synthesis, characterization, and application of these compounds in various fields, including photophysics and chemistry (Basu et al., 2014).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFCQXYAXKCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.